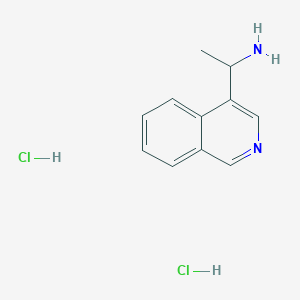

1-Isoquinolin-4-ylethanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

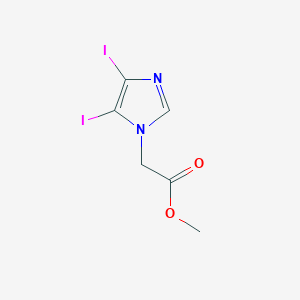

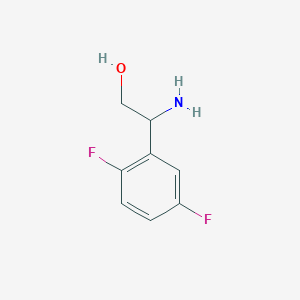

1-Isoquinolin-4-ylethanamine;dihydrochloride is a chemical compound with the empirical formula C10H10N2 . It is a unique chemical provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . A transition-metal-free method has been developed for the synthesis of 4-amino isoquinolin-1(2H)-ones. This method involves a tandem reaction of arynes and oxazoles, leading to the production of 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields .Molecular Structure Analysis

The molecular weight of 1-Isoquinolin-4-ylethanamine;dihydrochloride is 245.15 . The InChI code is 1S/C11H12N2.2ClH/c1-8(12)11-7-13-6-9-4-2-3-5-10(9)11;;/h2-8H,12H2,1H3;2*1H .Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives have been studied extensively. For instance, a Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1(2H)-ones via a selective cleavage of a C-C bond .Aplicaciones Científicas De Investigación

Synthesis of Isoquinoline Derivatives

Isoquinoline and its derivatives are important components of many biologically active products . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . These compounds are synthesized using various methods, including the Gabriel and Colman method, the Pictet-Spengler method, and the Pomeranz-Fritsch method .

Pharmaceutical Applications

Isoquinoline derivatives demonstrate a wide range of biological activities and are used as components of anti-cancer, anti-malarial, and other drugs . They are considered as promising drug candidates due to their broad spectrum of activity .

Dyes Industry

Isoquinoline derivatives are also used in the dyes industry . Their good synthetic availability and the ability to manipulate their electronic properties make them popular in this field .

Research in Chiral Isoquinoline Derivatives

Research in the synthesis of chiral isoquinoline derivatives is likely to attract increasing attention of organic, bio, and medicinal chemists . These compounds have potential applications in the development of new drugs and other bioactive compounds .

Synthesis of Isoquinolinium Salts

Isoquinolinium salts, which are derivatives of isoquinoline, are also an area of active research . These compounds have potential applications in various fields, including medicinal chemistry .

Biocatalytic Approach for Synthesis

A biocatalytic approach has been developed for the synthesis of quinoline derivatives, which includes isoquinoline derivatives . This approach uses α-chymotrypsin as a catalyst for the Friedländer reaction , providing an efficient, convenient, and eco-friendly method for the synthesis of these compounds .

Mecanismo De Acción

Target of Action

Isoquinoline derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

Isoquinoline derivatives have been reported to disrupt biological membrane systems . More research is needed to understand the exact interaction of this compound with its targets.

Biochemical Pathways

Isoquinoline derivatives have been associated with antioomycete activity against certain phytopathogens .

Result of Action

Some isoquinoline derivatives have shown potential in plant disease management .

Safety and Hazards

The safety information for 1-Isoquinolin-4-ylethanamine;dihydrochloride is available in its Material Safety Data Sheet (MSDS) . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Propiedades

IUPAC Name |

1-isoquinolin-4-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-8(12)11-7-13-6-9-4-2-3-5-10(9)11;;/h2-8H,12H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKUBZDKLNNHQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC2=CC=CC=C21)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isoquinolin-4-ylethanamine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)